N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide

Catalog No.
S2962160
CAS No.
1105204-33-8
M.F
C19H14N2O3
M. Wt
318.332
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphtham...

CAS Number

1105204-33-8

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]naphthalene-1-carboxamide

Molecular Formula

C19H14N2O3

Molecular Weight

318.332

InChI

InChI=1S/C19H14N2O3/c22-19(16-8-3-6-13-5-1-2-7-15(13)16)20-12-14-11-18(24-21-14)17-9-4-10-23-17/h1-11H,12H2,(H,20,22)

InChI Key

LZCBBTYAUUHXPI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NOC(=C3)C4=CC=CO4

Solubility

not available

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is a complex organic compound characterized by its unique structural features, which include a furan ring, an isoxazole moiety, and a naphthamide group. Its molecular formula is C19H14N2O3C_{19}H_{14}N_{2}O_{3} with a molecular weight of approximately 318.3 g/mol . The compound's structure suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry.

Typical of amides and heterocycles:

  • Nucleophilic Substitution: The isoxazole ring can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Oxidation and Reduction: Functional groups within the compound may be oxidized or reduced under appropriate conditions, potentially altering its biological activity.
  • Amidation Reactions: The naphthamide structure allows for further functionalization through amidation with different amines or carboxylic acids.

Preliminary studies indicate that N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide exhibits significant biological activities, including:

  • Antimicrobial Properties: The compound has shown activity against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity: Initial research indicates that it may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its mechanisms of action.
  • Enzyme Inhibition: The structural components may interact with specific enzymes, potentially serving as enzyme inhibitors in biochemical pathways.

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide typically involves several steps:

  • Formation of Isoxazole Ring: This can be achieved through the cyclization of a β-keto ester with hydroxylamine.
  • Introduction of Furan Group: The furan moiety can be introduced via electrophilic aromatic substitution or other coupling reactions.
  • Amidation: The final step involves the reaction of the isoxazole-furan intermediate with 1-naphthoyl chloride under basic conditions to yield the desired naphthamides.

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it could serve as a lead compound for new drug development targeting infections or cancer.
  • Material Science: The unique electronic properties of the compound may be exploited in developing new materials for electronic applications.

Studies on the interactions of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide with biological targets are ongoing. These include:

  • Binding Affinity Assessments: Investigations into how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Research into how this compound affects cellular pathways and its potential side effects in biological systems.

Several compounds share structural similarities with N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide, including:

Compound NameMolecular FormulaUnique Features
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1-naphthamideC19H14N2O2SC_{19}H_{14}N_{2}O_{2}SContains a thiophene ring instead of furan
1-(5-(Furan-2-yl)isoxazol-3-yl)-N-methylmethanamineC10H10N2OC_{10}H_{10}N_{2}OLacks naphthamide structure; simpler amine derivative
N-(4-(Furan-2-carbonyl)phenyl)acetamideC12H11NO3C_{12}H_{11}NO_3Contains a furan carbonyl group; different biological activity profile

Uniqueness

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is distinguished by its combination of a furan ring, an isoxazole moiety, and a naphthamide group, which may confer unique properties not found in other similar compounds. Its potential for diverse biological activity makes it an intriguing candidate for further research in medicinal chemistry.

XLogP3

3.2

Dates

Modify: 2023-08-17

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